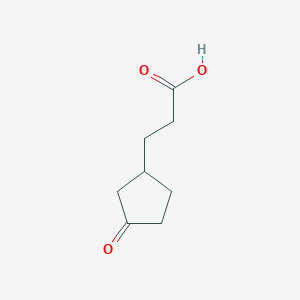

3-(3-Oxocyclopentyl)propanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-oxocyclopentyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-6(5-7)2-4-8(10)11/h6H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUDYJVJGYXYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306553 | |

| Record name | 3-(3-oxocyclopentyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34399-77-4 | |

| Record name | 34399-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-oxocyclopentyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-oxocyclopentyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Oxocyclopentyl Propanoic Acid Frameworks

Diverse Synthetic Pathways to the Core Structure

The construction of the 3-(3-oxocyclopentyl)propanoic acid core can be achieved through various strategic approaches, each with its own merits regarding efficiency and stereocontrol.

Multi-Step Total Synthesis Approaches

Multi-step total syntheses have been instrumental in accessing complex prostaglandins (B1171923), often employing the 3-(3-oxocyclopentyl)propanoic acid framework as a foundational building block. libretexts.org These linear sequences involve the gradual construction and functionalization of the cyclopentane (B165970) ring. A common strategy involves starting from acyclic precursors and performing a key cyclization step to form the five-membered ring. libretexts.org For instance, a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, can be employed to form the cyclopentanone (B42830) ring from an appropriate adipic acid derivative. organicchemistrytutor.com Another approach involves the ring expansion or contraction of a suitable cycloalkane to achieve the desired five-membered ring system. libretexts.org The strategic placement of functional groups on an open-chain precursor allows for controlled stereocenter formation during the cyclization process. libretexts.org

Key Precursor Transformations and Reaction Mechanisms

The synthesis of the 3-(3-oxocyclopentyl)propanoic acid framework relies on a series of key chemical transformations and a thorough understanding of their underlying mechanisms.

Cyclopentanone-Based Condensation and Addition Reactions

Cyclopentanone serves as a versatile and readily available starting material for the synthesis of the target framework. confex.com Its reactivity can be harnessed through various condensation and addition reactions to introduce the necessary functional groups. Aldol (B89426) condensation of cyclopentanone, for instance, can be used to form carbon-carbon bonds and introduce new stereocenters. mdpi.comchemtube3d.com Both acid- and base-catalyzed conditions can be employed to facilitate this reaction. mdpi.comchemtube3d.com

A crucial step in many synthetic routes to 3-(3-oxocyclopentyl)propanoic acid is the reaction of a cyclopentanone-derived nucleophile with an acrylate (B77674) derivative. This reaction, typically a Michael addition, forms the propanoic acid side chain. wikipedia.orgmasterorganicchemistry.com The Michael reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org In this context, an enolate or enamine generated from cyclopentanone acts as the Michael donor, and an acrylate ester serves as the Michael acceptor. google.comyoutube.com The reaction is often catalyzed by a base and proceeds through the formation of a new carbon-carbon bond at the β-carbon of the acrylate. wikipedia.org The stereochemical outcome of this addition can be controlled to some extent by the choice of reactants and reaction conditions. youtube.com Following the Michael addition, hydrolysis of the resulting ester furnishes the desired 3-(3-oxocyclopentyl)propanoic acid. google.com

Influence of Catalytic Systems on Reaction Outcomes

Catalytic systems are pivotal in the synthesis of 3-(oxocyclopentyl)propanoic acid precursors, directly influencing reaction efficiency and yield. A notable example is the one-pot synthesis of 3-(2-oxocyclopentyl)-propionic ester, a close isomer and precursor. In this process, the selection of the catalyst is critical for the initial reaction between cyclopentanone and morpholine (B109124).

One effective method employs p-methyl benzenesulfonic acid as a catalyst. organic-chemistry.org This acid facilitates the formation of an enamine intermediate from cyclopentanone and morpholine. organic-chemistry.org The subsequent Michael addition reaction with an acrylate, such as ethyl propenoate, proceeds to form the propionate (B1217596) ester framework. organic-chemistry.org The entire sequence can be performed as a "one-pot" synthesis, which simplifies the procedure and significantly boosts the product yield to over 90%. organic-chemistry.org

Table 1: Components in Catalytic One-Pot Synthesis of 3-(2-oxocyclopentyl)-propionic ester organic-chemistry.org

| Component | Role | Optimal Molar Ratio |

|---|---|---|

| Cyclopentanone | Starting Material (Ketone) | 1 |

| Morpholine | Reagent (Forms Enamine) | 1.2 |

| p-Methyl benzenesulfonic acid | Acid Catalyst | 0.1 |

| Acrylate (e.g., Ethyl propenoate) | Reagent (Michael Acceptor) | 1.5 |

This catalytic approach highlights a streamlined and efficient pathway to the core structure, where the catalyst not only enables the reaction but also allows for a simplified industrial-scale production process. organic-chemistry.org

Hydrolysis of Ester or Nitrile Intermediates

The final step in many synthetic routes to 3-(3-Oxocyclopentyl)propanoic acid involves the hydrolysis of a more stable intermediate, typically an ester or a nitrile. organic-chemistry.orgorganic-chemistry.org This transformation converts the functional group into the desired carboxylic acid.

Ester Hydrolysis The hydrolysis of an ester, such as 3-(2-oxocyclopentyl)-propionic ester, is commonly achieved under alkaline conditions. organic-chemistry.org The ester is heated with an inorganic alkali solution, for instance, sodium hydroxide (B78521) in a mixture of water and an alcohol like methanol (B129727). organic-chemistry.org This reaction, known as saponification, cleaves the ester bond. Following the initial reaction, the resulting carboxylate salt is neutralized with a strong acid, such as hydrochloric acid, to adjust the pH to between 3 and 5, thereby protonating the salt to yield the final carboxylic acid product. organic-chemistry.org

Nitrile Hydrolysis Alternatively, a nitrile intermediate can be hydrolyzed to produce the carboxylic acid. youtube.comyoutube.com This process can be performed under either acidic or basic conditions and involves the reaction of the carbon-nitrogen triple bond with water. youtube.comyoutube.com Both pathways proceed through an amide intermediate. youtube.com

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. The reaction directly yields the carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis : The nitrile is heated with a strong base such as sodium hydroxide. This initially forms a carboxylate salt and ammonia. youtube.comyoutube.com A subsequent acidification step with a strong acid is required to protonate the carboxylate and liberate the free carboxylic acid. youtube.com

Table 2: Comparison of Nitrile Hydrolysis Methods

| Method | Reagents | Initial Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl), Water, Heat | Carboxylic Acid, Ammonium Salt | Carboxylic Acid |

Oxidative Transformations of Precursors

The synthesis of oxocarboxylic acids, including the 3-(3-oxocyclopentyl)propanoic acid framework, can be achieved through the oxidative transformation of suitable precursors. A key strategy involves the oxidative cleavage of unsaturated carboxylic acids. orgsyn.org

This approach can utilize environmentally benign oxygen sources like air or hydrogen peroxide. orgsyn.org The process is often mechanocatalytic and can convert mono- or polyunsaturated carboxylic acids derived from natural sources into valuable oxocarboxylic acids. orgsyn.org These products can then serve as precursors for various other chemical syntheses. orgsyn.org

In the context of biosynthesis, oxidative transformations are also crucial. Complex natural products are often assembled through pathways involving enzymes that mediate specific oxidation reactions, such as hydroxylation and cyclization. This highlights the potential for biocatalytic or biomimetic strategies in synthesizing complex cyclic structures.

Reductive Synthesis of Ring Systems

The formation of the cyclopentanone ring, the core of the target molecule, can be accomplished through various reductive methods. These strategies often involve the cyclization of a linear precursor followed by or concurrent with a reduction step.

One classical approach is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, such as diethyl adipate, in the presence of a base like sodium ethoxide. This reaction forms a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate yield cyclopentanone. The resulting ketone can then be reduced to the corresponding cycloalkane if needed, for example, via a Clemmensen reduction using zinc amalgam and hydrochloric acid.

Another method involves the ketonic decarboxylation of dicarboxylic acids like adipic acid. Heating the calcium or barium salt of adipic acid induces cyclization and decarboxylation to form cyclopentanone. This reaction can also be catalyzed by a small amount of a base, such as barium hydroxide.

Grignard Reagent Carboxylation Approaches

A powerful and versatile method for synthesizing carboxylic acids involves the carboxylation of Grignard reagents. This approach allows for the formation of a new carbon-carbon bond and the direct installation of the carboxylic acid group. organic-chemistry.org

The synthesis would proceed in the following general steps:

Formation of Grignard Reagent : An appropriate organohalide precursor, such as a 3-halocyclopentyl derivative, is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent (R-MgX).

Carboxylation : The highly nucleophilic Grignard reagent is then exposed to carbon dioxide (CO2), often in its solid form (dry ice). The carbanionic part of the Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt (RCOOMgX).

Protonation : The final step is an acidic workup, where a dilute acid (e.g., H3O+) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.

Table 3: General Steps for Grignard Carboxylation

| Step | Description | General Equation |

|---|---|---|

| 1 | Grignard Reagent Formation | R-X + Mg → R-MgX |

| 2 | Nucleophilic Attack on CO2 | R-MgX + CO2 → RCOOMgX |

A significant limitation of this method is the high basicity of Grignard reagents. They cannot be prepared from molecules containing acidic protons, such as those found in alcohols, amines, or other carboxylic acids. Furthermore, the presence of other electrophilic functional groups like ketones or esters in the organohalide starting material would lead to self-reaction.

Stereochemical Control in 3-(Oxocyclopentyl)propanoic Acid Synthesis

The presence of stereocenters in the 3-(3-Oxocyclopentyl)propanoic acid molecule means that it can exist as different stereoisomers. Controlling the three-dimensional arrangement of atoms during synthesis is a critical challenge in modern organic chemistry, as different stereoisomers can have distinct biological activities and physical properties. Achieving high stereochemical control is essential for producing a single, desired isomer.

Diastereoselective Route Development

Diastereoselective synthesis aims to produce one diastereomer preferentially over others. This is particularly relevant when a molecule contains multiple stereocenters.

A powerful strategy for achieving diastereoselectivity is the use of chiral auxiliaries, as exemplified by Evans chemistry. In a related synthesis of a β-hydroxylated propanoic acid derivative, an aldol reaction was performed between a silyl-protected aldehyde and the boron enolate derived from a chiral chloroacetyloxazolidinone. This reaction produced the desired aldol adduct with moderate but effective diastereoselectivity (diastereomeric ratios of approximately 80:20). Crucially, the resulting diastereomers were readily separable by standard techniques like silica (B1680970) gel chromatography, allowing for the isolation of the pure, desired diastereomer.

Another advanced approach involves multi-component reactions that can construct complex cyclic systems with high diastereoselectivity. For instance, a three-component reaction between α-amino acids, aldehydes, and alkylidene pyrazolones can proceed via a [3+2]-cycloaddition to generate highly functionalized spirocyclic compounds with up to four contiguous stereogenic centers in excellent yields and with high diastereoselectivity. Such strategies demonstrate the potential for developing efficient and stereocontrolled routes to complex cyclopentyl frameworks.

Table 4: Compounds Mentioned

| Compound Name |

|---|

| 3-(3-Oxocyclopentyl)propanoic acid |

| 3-(2-oxocyclopentyl)-propionic acid |

| 3-(2-oxocyclopentyl)-propionic ester |

| Acrylate |

| Adipic acid |

| Barium hydroxide |

| Calcium adipate |

| Carbon dioxide |

| Chloroacetyloxazolidinone |

| Cyclopentanone |

| Diethyl adipate |

| Ethyl propenoate |

| Hydrochloric acid |

| Magnesium |

| Methanol |

| Morpholine |

| p-methyl benzenesulfonic acid |

| Sodium hydroxide |

| Toluene |

Enantioselective Catalysis and Chiral Auxiliary Strategies

The construction of specific stereoisomers of 3-(3-oxocyclopentyl)propanoic acid can be effectively achieved through enantioselective catalysis and the use of chiral auxiliaries. These methods introduce a chiral influence during the formation of the molecule, directing the reaction towards a desired enantiomer.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate, guiding the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A well-established approach involves the use of Evans oxazolidinone auxiliaries. For instance, in a strategy analogous to the synthesis of related chiral acids, an acylated oxazolidinone can undergo a diastereoselective aldol reaction. The stereoselectivity is guided by the chiral auxiliary, and subsequent removal of the auxiliary would provide the desired enantiomer of the 3-hydroxy precursor to 3-(3-oxocyclopentyl)propanoic acid.

A notable example demonstrating the power of this approach is the stereoselective synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid. In this synthesis, an aldol reaction between a silyl-protected aldehyde and the dibutylboron enolate derived from a chloroacetyloxazolidinone auxiliary afforded the desired products with moderate diastereoselectivity. nih.gov This highlights the potential of chiral auxiliaries to control the stereocenter at the C3 position of the propanoic acid chain.

Table 1: Diastereoselective Aldol Reaction using Chiral Auxiliaries

| Chiral Auxiliary | Diastereomeric Ratio | Yield | Reference |

| (4R,5S)-4-methyl-5-phenyloxazolidinone derivative | 78:22 | 70% | nih.gov |

| (4S,5R)-4-methyl-5-phenyloxazolidinone derivative | 82:18 | 75% | nih.gov |

Crystallization-Induced Dynamic Resolution for Isomer Separation

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for the efficient separation of enantiomers. This method combines the continuous racemization of a chiral compound in solution with the selective crystallization of one of its diastereomeric salts. This dynamic process can theoretically convert a racemic mixture entirely into a single, desired enantiomer.

The application of CIDR to carboxylic acids has been well-documented. The process typically involves the formation of diastereomeric salts with a chiral amine resolving agent. In solution, the chiral centers of the carboxylic acid undergo epimerization, allowing for the less soluble diastereomeric salt to crystallize out, thereby shifting the equilibrium towards the formation of that specific diastereomer.

While specific studies on the CIDR of 3-(3-oxocyclopentyl)propanoic acid are not prevalent in the literature, the principles are directly applicable. A racemic mixture of 3-(3-oxocyclopentyl)propanoic acid could be reacted with a chiral amine, such as (R)-1-phenylethylamine or a derivative thereof, in a suitable solvent. By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts would preferentially crystallize, leading to a high yield of the desired enantiomer after liberation of the free acid.

Enzymatic Transformations in Optically Active Intermediate Generation

Enzymatic transformations offer a highly selective and environmentally benign approach to obtaining optically active intermediates. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic carboxylic acids and their esters. In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

The enzymatic kinetic resolution of 3-aryl alkanoic acids, which are structurally related to the target molecule, has been successfully demonstrated. almacgroup.com In these studies, various lipases were screened for their ability to hydrolyze the corresponding racemic esters. The results showed that both the type of enzyme and the reaction conditions significantly influence the enantioselectivity of the process.

For example, the hydrolysis of racemic ethyl 3-phenylbutanoate using a panel of hydrolases showed that Candida antarctica lipase (B570770) B and Pseudomonas fluorescens lipase were highly effective in producing the corresponding (R)-acid with excellent enantiomeric purity. almacgroup.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-phenylbutanoate

| Enzyme | Conversion (%) | Enantiomeric Excess of Product (eep) (%) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica lipase B (immobilized) | 48 | >99 (R) | >200 | almacgroup.com |

| Pseudomonas fluorescens lipase | 49 | 95 (R) | 102 | almacgroup.com |

| Candida rugosa lipase | 47 | 89 (R) | 33 | almacgroup.com |

| Pig liver esterase | 41 | 94 (R) | 46 | almacgroup.com |

This methodology could be directly applied to the kinetic resolution of a racemic ester of 3-(3-oxocyclopentyl)propanoic acid. By screening a variety of lipases and optimizing reaction parameters such as solvent, temperature, and pH, a highly efficient resolution process could be developed to furnish either enantiomer of the target acid in high optical purity. The unreacted ester can also be isolated and hydrolyzed to provide the other enantiomer, allowing for access to both stereoisomers. Recent studies have also highlighted the positive influence of ionic liquids on the enantioselectivity of enzymatic reactions, which could further enhance the efficiency of such a resolution.

Reactivity and Chemical Transformations of 3 Oxocyclopentyl Propanoic Acid

Carboxylic Acid Group Functionalizations

The carboxylic acid moiety is a versatile functional group that can undergo several key transformations, including conversion to esters and amides, decarboxylation under specific conditions, and standard acid-base reactions.

Esterification and Amidation Reactions

The carboxylic acid group of 3-(3-oxocyclopentyl)propanoic acid can be readily converted into its corresponding esters and amides, which are important derivatives in various fields of chemical synthesis.

Esterification is commonly achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven process where the removal of water drives the reaction toward the ester product.

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are effective. Another approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester. A novel method using potassium hexafluorophosphate (B91526) (KPF₆) has also been developed for the green synthesis of esters from carboxylic acids and alcohols. fiveable.me

Amidation follows similar principles. The reaction of the carboxylic acid with an amine is often facilitated by coupling agents, such as DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form the amide bond. Direct conversion is possible but often requires high temperatures. A more common and efficient laboratory method is the prior conversion of the carboxylic acid to its acyl chloride, which then smoothly reacts with an amine to yield the desired amide.

The table below summarizes common reagents for these transformations.

| Transformation | Reagent(s) | Conditions | Product |

| Esterification | R'-OH, H₂SO₄ (cat.) | Reflux | 3-(3-Oxocyclopentyl)propanoate ester |

| R'-OH, DCC, DMAP | Room Temperature | 3-(3-Oxocyclopentyl)propanoate ester | |

| 1. SOCl₂ or (COCl)₂ 2. R'-OH, Pyridine | 0°C to Room Temp | 3-(3-Oxocyclopentyl)propanoate ester | |

| Amidation | R'R''NH, DCC | Room Temperature | N,N-Disubstituted-3-(3-oxocyclopentyl)propanamide |

| 1. SOCl₂ or (COCl)₂ 2. R'R''NH | 0°C to Room Temp | N,N-Disubstituted-3-(3-oxocyclopentyl)propanamide |

Decarboxylation Pathways and Derivatives

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For carboxylic acids, the ease of decarboxylation is highly dependent on the structure. Beta-keto acids, which have a ketone at the C-3 position relative to the carboxyl group, undergo decarboxylation relatively easily upon heating. This proceeds through a cyclic, six-membered transition state involving the enol intermediate. masterorganicchemistry.com

However, 3-(3-oxocyclopentyl)propanoic acid is a gamma-keto acid , with the ketone located at the C-4 position relative to the carboxyl carbon (C-1). This structural arrangement does not allow for the formation of the stable, six-membered cyclic transition state required for facile thermal decarboxylation. masterorganicchemistry.com Therefore, 3-(3-oxocyclopentyl)propanoic acid is significantly more stable towards thermal decarboxylation than its beta-keto acid counterparts.

While thermal decarboxylation is unfavorable, other methods, such as radical-based (e.g., Hunsdiecker reaction) or certain enzymatic pathways, can lead to decarboxylated products, though these are specialized reactions not typically implied by simple heating. britannica.comnih.gov

Salt Formation and Protonation/Deprotonation Equilibria

As a carboxylic acid, 3-(3-oxocyclopentyl)propanoic acid is a moderately strong organic acid. wikipedia.org In aqueous solutions, it can donate a proton (H⁺) to establish an equilibrium with its conjugate base, the 3-(3-oxocyclopentyl)propanoate ion. wikipedia.orglibretexts.org

CH₃CH₂COOH + H₂O ⇌ CH₃CH₂COO⁻ + H₃O⁺ (General equilibrium for a propanoic acid derivative)

The position of this equilibrium is described by its acid dissociation constant (Ka) or its pKa value. The pKa of propanoic acid is approximately 4.87, and 3-(3-oxocyclopentyl)propanoic acid is expected to have a similar value.

This acidity allows for straightforward salt formation . Reaction with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or a weaker base like sodium bicarbonate (NaHCO₃), results in a deprotonation reaction to form the corresponding carboxylate salt and water (or carbonic acid in the case of bicarbonate). wikipedia.org These carboxylate salts are typically water-soluble ionic compounds.

R-COOH + NaOH → R-COO⁻Na⁺ + H₂O (General reaction for salt formation)

This property is often exploited for the separation and purification of the acid from non-acidic impurities.

Reactions of the Ketone (Oxocyclopentyl) Moiety

The cyclopentanone (B42830) ring offers a second site for chemical modification, primarily through reactions at the carbonyl carbon and the adjacent alpha-carbons.

Reductive Transformations to Hydroxyl Derivatives (Diols)

The ketone group can be reduced to a secondary alcohol, yielding 3-(3-hydroxycyclopentyl)propanoic acid. This transformation can be achieved with various reducing agents.

For a selective reduction of the ketone without affecting the carboxylic acid, milder hydride reagents are employed. Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this purpose, as it is not powerful enough to reduce carboxylic acids but readily reduces ketones. researchgate.netsavemyexams.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

To achieve the reduction of both the ketone and the carboxylic acid to produce the corresponding diol, 3-(3-hydroxycyclopentyl)propan-1-ol , a much stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing both functional groups. wikipedia.orgharvard.educhemguide.co.uk This reaction must be performed under anhydrous conditions, typically in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxides. chemguide.co.uk

The table below outlines these reductive pathways.

| Target Product | Reagent(s) | Typical Conditions |

| 3-(3-Hydroxycyclopentyl)propanoic acid | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp |

| 3-(3-Hydroxycyclopentyl)propan-1-ol | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₃O⁺ workup | 1. Anhydrous Ether or THF 2. Dilute Acid |

Alpha-Functionalization and Enamine Chemistry

The alpha-carbons adjacent to the ketone carbonyl are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile. However, direct alkylation of ketone enolates under basic conditions can sometimes lead to side reactions and poly-alkylation.

A more controlled and widely used method for α-functionalization is the Stork enamine synthesis . wikipedia.orgyoutube.com This three-step process offers a milder alternative to direct enolate alkylation. libretexts.orglibretexts.org

Enamine Formation: The ketone moiety of 3-(3-oxocyclopentyl)propanoic acid reacts with a secondary amine, such as pyrrolidine (B122466) or morpholine (B109124), under mildly acidic conditions (e.g., with a p-toluenesulfonic acid catalyst) to form an enamine intermediate. masterorganicchemistry.comyoutube.com This reaction involves the reversible formation of a carbinolamine followed by dehydration.

Alkylation/Acylation: The resulting enamine is a potent nucleophile, with significant electron density on the α-carbon. masterorganicchemistry.com It readily attacks electrophiles in an Sₙ2 fashion. This allows for the introduction of various groups at the alpha-position by reacting the enamine with alkyl halides (alkylation) or acyl halides (acylation).

Hydrolysis: The resulting iminium salt is then hydrolyzed with aqueous acid to regenerate the ketone, now bearing the new substituent at the alpha-position, and releasing the secondary amine. libretexts.org

This sequence provides a reliable method for constructing new carbon-carbon bonds at the carbon adjacent to the carbonyl group of the cyclopentanone ring.

Condensation Reactions with Carbonyl Compounds

The chemical reactivity of 3-(3-oxocyclopentyl)propanoic acid is significantly influenced by the presence of both a ketone and a carboxylic acid functional group. The ketone's α-carbons are acidic, allowing for the formation of an enolate nucleophile, which is central to condensation reactions. Carbonyl condensation reactions involve a nucleophilic addition and an α-substitution step between two carbonyl-containing partners. openstax.orglibretexts.org One molecule, acting as the nucleophile, is converted to an enolate and attacks the electrophilic carbonyl carbon of the second partner. openstax.org

A primary example of this is the Aldol (B89426) condensation . In a base-catalyzed environment, the α-hydrogen of the cyclopentanone ring can be abstracted to form an enolate. This enolate can then attack the carbonyl group of another aldehyde or ketone. For instance, in a mixed aldol reaction, 3-(3-oxocyclopentyl)propanoic acid can react with an aldehyde to form a β-hydroxy ketone. Subsequent dehydration, often promoted by heat, can lead to the formation of an α,β-unsaturated ketone, a conjugated system that provides additional thermodynamic stability. libretexts.org

The general mechanism involves three key steps:

Enolate Formation: A base removes a proton from the carbon alpha to the cyclopentanone carbonyl group.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a reaction partner (e.g., an aldehyde).

Protonation: The resulting alkoxide is protonated to yield a β-hydroxy carbonyl compound. openstax.org

These condensation reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds. For example, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (a CH2 group flanked by two electron-withdrawing groups) with an aldehyde or ketone, a reaction principle that can be adapted for derivatives of 3-(3-oxocyclopentyl)propanoic acid. pressbooks.pub

| Reaction Type | Reactant 1 | Reactant 2 | Key Conditions | Product Type |

|---|---|---|---|---|

| Aldol Condensation | 3-(3-Oxocyclopentyl)propanoic acid | Aldehyde (R-CHO) | Base catalyst (e.g., NaOH, NaOEt) | β-Hydroxy ketone / α,β-Unsaturated ketone |

| Mixed Aldol Reaction | 3-(3-Oxocyclopentyl)propanoic acid | Ketone (R-CO-R') | Base or Acid catalyst | β-Hydroxy ketone |

Synthetic Utility in Annulation and Ring Expansion Reactions

The bifunctional nature of 3-(3-oxocyclopentyl)propanoic acid makes it a valuable precursor in annulation reactions, which are processes that construct a new ring onto an existing structure. A classic example is the Robinson annulation , a powerful method for forming six-membered rings. This reaction combines a Michael addition with a subsequent intramolecular Aldol condensation. libretexts.org

In this context, the enolate of 3-(3-oxocyclopentyl)propanoic acid (or its ester derivative) can act as the Michael donor, adding to an α,β-unsaturated ketone (Michael acceptor). The resulting 1,5-dicarbonyl intermediate is then perfectly poised to undergo an intramolecular aldol condensation, where the newly formed enolate attacks the original cyclopentanone carbonyl, closing the new ring. This sequence is a cornerstone in the synthesis of steroids and terpenoids.

The cyclopentanone ring itself can participate in ring expansion reactions. Such transformations are typically driven by the formation of a more stable carbocation or ring system, such as expanding a five-membered ring into a more stable six-membered ring. youtube.com A common strategy involves generating a carbocation on a substituent attached to the ring. A subsequent rearrangement, involving the migration of one of the ring's carbon-carbon bonds to the carbocation center, results in the expansion of the ring. While less common for this specific compound without prior modification, derivatization to introduce appropriate leaving groups adjacent to the ring can enable such transformations. For instance, conversion of the ketone to a hydroxyl group, followed by treatment with acid, could initiate a pinacol-type rearrangement under suitable conditions.

| Reaction | Starting Material Derivative | Reagent | Key Intermediate | Final Product Type |

|---|---|---|---|---|

| Robinson Annulation | Ester of 3-(3-Oxocyclopentyl)propanoic acid | α,β-Unsaturated ketone (e.g., Methyl vinyl ketone) | 1,5-Dicarbonyl compound | Fused bicyclic system (cyclohexenone derivative) |

| Ring Expansion (Hypothetical) | 3-(1-Hydroxy-1-methyl-ethyl)cyclopentyl)propanoic acid | Acid catalyst (H+) | Carbocation intermediate | Cyclohexanone derivative |

Derivatization for Scaffold Diversification

3-(3-Oxocyclopentyl)propanoic acid is a versatile scaffold for creating diverse molecular architectures, most notably in the synthesis of biologically active natural products like prostaglandins (B1171923) and jasmonates. nih.govnih.gov These syntheses showcase how the ketone and carboxylic acid "handles" can be strategically modified to build complex side chains and introduce specific stereochemistry.

In the synthesis of prostaglandins , which are lipid compounds with a wide range of physiological effects, a cyclopentanone core is essential. nih.gov Synthetic strategies often start with a related cyclopentane (B165970) structure. The ketone can be reduced to a hydroxyl group with specific stereochemistry using chiral reducing agents. The carboxylic acid side chain and another side chain (the "alpha" and "omega" chains) are installed through various C-C bond-forming reactions. The carboxylic acid group can be converted to an ester for protection or to an acid chloride for further reactions. eopcw.com The synthesis of antiglaucoma drugs like Latanoprost and Bimatoprost, which are PGF2α analogues, often employs a key bicyclic intermediate derived from cyclopentane-based precursors. nih.gov

Similarly, the biosynthesis and synthesis of jasmonates , a class of plant hormones that regulate growth and stress responses, revolve around a cyclopentanone structure. mdpi.com Jasmonic acid biosynthesis begins with the cyclization of α-linolenic acid to form 12-oxo-phytodienoic acid (OPDA), a cyclopentenone derivative. nih.govresearchgate.net This intermediate is then reduced and the side chain is shortened via beta-oxidation to yield jasmonic acid. researchgate.net Synthetic routes can mimic this by using 3-(3-oxocyclopentyl)propanoic acid as a starting point, modifying the side chain length and introducing unsaturation via Wittig or related olefination reactions at the ketone position.

The derivatization strategies include:

Reduction of the ketone: To form a secondary alcohol, often with stereocontrol.

Olefination of the ketone: Using Wittig or Horner-Wadsworth-Emmons reagents to install carbon side chains.

Modification of the carboxylic acid: Esterification, amidation, or reduction to an alcohol.

Alkylation at the α-position: To introduce substituents on the cyclopentane ring.

These transformations allow chemists to generate a large library of compounds from a single, relatively simple starting scaffold, facilitating the exploration of structure-activity relationships in drug discovery and chemical biology.

Application As an Advanced Intermediate in the Synthesis of Complex Molecules

Precursor to Polycyclic and Fused-Ring Systems

The cyclopentane (B165970) ring of 3-(3-Oxocyclopentyl)propanoic acid provides a ready scaffold for the construction of more complex polycyclic and fused-ring systems. Intramolecular reactions, such as aldol (B89426) condensations and Robinson annulations, can be strategically employed to form new rings fused to the existing cyclopentanone (B42830) core. The propanoic acid side chain can also participate in cyclization reactions, either directly or after modification, to generate spirocyclic or bridged-ring systems. While specific examples of these transformations originating directly from 3-(3-Oxocyclopentyl)propanoic acid are not extensively documented in publicly available research, the fundamental reactivity of its functional groups makes it a theoretical precursor for such structures.

Building Block for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. The ketone functionality of 3-(3-Oxocyclopentyl)propanoic acid offers a key reaction site for the introduction of nitrogen atoms to form various heterocyclic rings.

A notable example involves a structural isomer, 3-(2-oxocyclopentyl)-propionic acid, which is a crucial intermediate in the synthesis of 1-heterocyclic radical-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds are of interest as potential PDE9A conditioning agents. In a patented synthesis, 3-(2-oxocyclopentyl)-propionic acid is prepared and then utilized in the construction of the pyrazolopyrimidinone (B8486647) core. This highlights the potential of oxocyclopentyl propanoic acid scaffolds in building complex, nitrogen-rich heterocyclic systems that are of interest in drug discovery.

Intermediate in the Synthesis of Specific Research Probes

The development of specific molecular probes is essential for studying biological processes and identifying new drug targets. While direct evidence for the use of 3-(3-Oxocyclopentyl)propanoic acid in the synthesis of widely known research probes is limited in the available literature, its structure lends itself to the creation of tailored molecules for specific biological investigations. For instance, the carboxylic acid group can be functionalized to attach reporter groups, such as fluorophores or biotin (B1667282) tags, while the cyclopentanone ring can be modified to mimic the core structure of a natural ligand or to introduce specific binding interactions.

Contribution to the Synthesis of Complex Aryl Propionic Acid Derivatives

Aryl propionic acids are a well-known class of compounds, with many exhibiting important pharmacological activities. 3-(3-Oxocyclopentyl)propanoic acid can serve as a key building block in the synthesis of complex derivatives of this class, including analogs of established drugs.

Elaboration of Substituted Phenyl Propanoic Acid Frameworks

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) loxoprofen (B1209778) and its derivatives provides a compelling case for the utility of cyclopentanone-containing precursors in building complex aryl propionic acids. While many synthetic routes to loxoprofen start from 2-ethoxycarbonyl cyclopentanone or cyclopentanone itself, the underlying strategy often involves the alkylation of the cyclopentanone ring with a substituted phenylpropionate moiety. For example, one patented method involves the reaction of 2-ethoxycarbonyl cyclopentanone with 2-(4-bromomethylphenyl)propionic acid, followed by hydrolysis and decarboxylation to yield loxoprofen. nih.gov This demonstrates how a functionalized cyclopentane ring is a key component in constructing the final drug molecule. Although not the direct starting material in this specific patent, 3-(3-Oxocyclopentyl)propanoic acid represents a closely related and potentially valuable synthon for accessing similar substituted phenyl propanoic acid frameworks.

Analytical Methodologies for Research Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating 3-(3-Oxocyclopentyl)propanoic acid from complex mixtures and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 3-(3-Oxocyclopentyl)propanoic acid. It is particularly adept at resolving isomers, which is crucial for compounds with stereocenters.

Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for the separation of carboxylic acids and their derivatives. nih.govnih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. For the analysis of compounds like 3-(3-Oxocyclopentyl)propanoic acid, a C18 column is often the stationary phase of choice. nih.govsigmaaldrich.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comsielc.com The composition of the mobile phase can be adjusted to optimize the separation of the target analyte from any impurities or isomers. nih.gov Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for the separation of isomers. nih.govnih.gov

The detection of 3-(3-Oxocyclopentyl)propanoic acid can be achieved using a UV detector, as the carbonyl group in the cyclopentanone (B42830) ring exhibits UV absorbance. nist.govosti.gov For enhanced sensitivity and selectivity, derivatization with a UV-active tag like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed. sigmaaldrich.com This is particularly useful for detecting low concentrations of carbonyl-containing compounds. sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of Cyclopentanone and Propanoic Acid Derivatives

| Parameter | HPLC for Cyclopentanone Derivatives | HPLC for Propanoic Acid Derivatives |

| Column | Ascentis® Express C18, 5 µm sigmaaldrich.com | Newcrom R1 sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water gradient sigmaaldrich.com | Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com |

| Detection | UV at 360 nm (after DNPH derivatization) sigmaaldrich.com | UV, Mass Spectrometry (MS) sielc.comsielc.com |

| Application | Quantification of carbonyl compounds sigmaaldrich.com | Separation and pharmacokinetics sielc.comsielc.com |

This table provides a generalized example of HPLC conditions and is not specific to the direct analysis of 3-(3-Oxocyclopentyl)propanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. celignis.comthepharmajournal.com Since 3-(3-Oxocyclopentyl)propanoic acid itself is not sufficiently volatile for direct GC analysis, derivatization is required to convert it into a more volatile species. A common derivatization strategy for carboxylic acids is esterification to form, for example, methyl or tert-butyldimethylsilyl (TBDMS) esters. nist.gov

The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. celignis.comnih.gov A variety of capillary columns can be used, with the choice depending on the specific derivative and the desired separation. nist.gov

Following separation by GC, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). docbrown.inforesearchgate.net The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for its unequivocal identification. docbrown.infonist.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the analyte. nih.gov

Table 2: Typical GC-MS Parameters for the Analysis of Propanoic Acid Derivatives

| Parameter | GC-MS of Propanoic Acid Derivatives |

| Derivatization Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) nih.gov |

| Column | Capillary columns such as DB-5ms or VF-5MS nist.govnih.gov |

| Carrier Gas | Helium nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.govnih.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.govnih.gov |

This table presents general GC-MS conditions for derivatized propanoic acids and is not a direct protocol for 3-(3-Oxocyclopentyl)propanoic acid.

Spectroscopic Characterization of Structure and Stereochemistry

Spectroscopic techniques are indispensable for elucidating the molecular structure and stereochemistry of 3-(3-Oxocyclopentyl)propanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide complementary information to build a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize 3-(3-Oxocyclopentyl)propanoic acid.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. docbrown.info The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.info For 3-(3-Oxocyclopentyl)propanoic acid, one would expect to see distinct signals for the protons of the propanoic acid chain and the cyclopentanone ring. docbrown.info

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. hmdb.cadocbrown.info Each unique carbon atom in the molecule gives a distinct signal in the spectrum. docbrown.info The chemical shift of a ¹³C signal is indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. docbrown.info For 3-(3-Oxocyclopentyl)propanoic acid, characteristic signals would be observed for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, and the various aliphatic carbons in the ring and chain. hmdb.cadocbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Propanoic Acid and Cyclopentanone Moieties

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propanoic Acid | -COOH | ~10-12 docbrown.info | ~175-185 docbrown.info |

| -CH₂-COOH | ~2.2-2.5 docbrown.info | ~30-40 docbrown.info | |

| -CH₂- | ~1.5-2.0 | ~25-35 | |

| Cyclopentanone | C=O | - | ~210-220 |

| α-CH₂ | ~2.0-2.3 | ~35-45 | |

| β-CH₂ | ~1.8-2.1 | ~20-30 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and the specific stereochemistry of the molecule. The data is based on general values for similar functional groups. docbrown.infodocbrown.info

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. docbrown.infojcsp.org.pk The IR spectrum of 3-(3-Oxocyclopentyl)propanoic acid would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone and the carboxylic acid, as well as the hydroxyl (O-H) group of the carboxylic acid. docbrown.infolibretexts.org

The C=O stretching vibration of the cyclopentanone typically appears around 1740-1750 cm⁻¹. mcmaster.ca The C=O stretch of the carboxylic acid is usually found around 1700-1725 cm⁻¹, and the O-H stretch is a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of carboxylic acids. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mcmaster.ca The cyclopentanone moiety in 3-(3-Oxocyclopentyl)propanoic acid contains a carbonyl group, which undergoes an n→π* electronic transition. mcmaster.ca This transition typically results in a weak absorption band in the UV region, around 280-300 nm. nist.govosti.gov

Table 4: Characteristic IR and UV-Vis Absorption Data for Key Functional Groups

| Functional Group | Spectroscopic Technique | Characteristic Absorption |

| Ketone (C=O) | IR Spectroscopy | ~1740-1750 cm⁻¹ (stretching) mcmaster.ca |

| Carboxylic Acid (C=O) | IR Spectroscopy | ~1700-1725 cm⁻¹ (stretching) libretexts.org |

| Carboxylic Acid (O-H) | IR Spectroscopy | 2500-3300 cm⁻¹ (broad, stretching) libretexts.org |

| Ketone (n→π*) | UV-Vis Spectroscopy | ~280-300 nm nist.govosti.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. nist.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). nist.gov

By comparing the experimentally determined accurate mass with the theoretical mass calculated for possible molecular formulas, the elemental composition of 3-(3-Oxocyclopentyl)propanoic acid can be unequivocally confirmed. nist.gov This is a critical step in the structural elucidation process and provides strong evidence for the identity of the compound. The molecular formula for 3-(3-Oxocyclopentyl)propanoic acid is C₈H₁₂O₃, with a calculated monoisotopic mass of 156.07864 Da. sigmaaldrich.com

Chiroptical Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules such as 3-(3-Oxocyclopentyl)propanoic acid. Chiroptical methods, which are sensitive to the differential interaction of chiral molecules with polarized light, provide a powerful, non-destructive means for this assessment. These techniques are indispensable in synthetic chemistry, where the stereochemical outcome of a reaction needs to be quantified, and in quality control, to ensure the enantiomeric purity of a final product. The primary chiroptical methods employed for such analyses include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD).

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD spectrum, a plot of specific rotation versus wavelength, can be used to determine the enantiomeric excess of a sample. The sign and magnitude of the rotation at a specific wavelength are characteristic of a particular enantiomer. For 3-(3-Oxocyclopentyl)propanoic acid, one would expect the (R) and (S) enantiomers to exhibit mirror-image ORD curves. The presence of a racemic mixture would result in no optical rotation.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorption (ΔA) or the molar ellipticity ([θ]) against the wavelength. The electronic transitions of the carbonyl chromophore in the cyclopentanone ring of 3-(3-Oxocyclopentyl)propanoic acid are expected to give rise to distinct CD signals. The sign and intensity of the Cotton effect in the CD spectrum are directly related to the stereochemistry of the chiral center. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be accurately determined.

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides detailed stereochemical information about the entire molecule, as it probes the vibrational transitions. For 3-(3-Oxocyclopentyl)propanoic acid, VCD could be particularly useful for unambiguously determining the absolute configuration by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods.

The application of these chiroptical methods provides a comprehensive approach to the stereochemical characterization of 3-(3-Oxocyclopentyl)propanoic acid. While ORD and CD are well-established for determining enantiomeric purity, VCD offers a powerful tool for the definitive assignment of absolute configuration.

| Parameter | (R)-3-(3-Oxocyclopentyl)propanoic acid | (S)-3-(3-Oxocyclopentyl)propanoic acid | Racemic Mixture |

| Optical Rotation [α]D | Positive (+) | Negative (-) | 0 |

| CD (Cotton Effect) | Positive/Negative | Negative/Positive (Mirror Image) | No Signal |

| VCD | Characteristic Spectrum | Mirror-Image Spectrum | No Signal |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in elucidating the intricate mechanisms of chemical reactions at the molecular level. For a molecule such as 3-(3-oxocyclopentyl)propanoic acid, which possesses both a ketone and a carboxylic acid functional group, a variety of reactions can be envisaged. These include nucleophilic addition to the carbonyl group, enolate formation, and reactions involving the carboxylic acid moiety, such as esterification or amide bond formation.

Theoretical studies, often employing Density Functional Theory (DFT) or ab initio methods, can map out the potential energy surface for these transformations. drugbank.com This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates. nih.govnih.gov The energy of the transition state determines the activation energy of the reaction; a lower activation energy corresponds to a faster reaction rate. sigmaaldrich.comnih.gov

For instance, in the reduction of the cyclopentanone (B42830) ring, quantum chemical calculations could model the approach of a hydride reagent to the carbonyl carbon. By calculating the energies of various attack trajectories, the preferred stereochemical outcome can be predicted. Similarly, the transition state for the enolization of the ketone can be located, providing insights into reactions that proceed via the enol or enolate form.

While specific quantum chemical studies on the reaction mechanisms of 3-(3-oxocyclopentyl)propanoic acid are not extensively documented in publicly available literature, the principles from studies on similar molecules, such as other propanoic acid derivatives or cyclic ketones, can be applied. mdpi.com These studies demonstrate the power of computational chemistry in predicting reaction outcomes and understanding the underlying electronic effects that govern reactivity. mdpi.com

Conformational Analysis and Energy Landscape Mapping of the Cyclopentane (B165970) Ring

The five-membered cyclopentane ring of 3-(3-oxocyclopentyl)propanoic acid is not planar. nih.gov A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations. nih.gov The two most common conformations are the "envelope" and the "half-chair" (or "twist").

In the envelope conformation, four of the carbon atoms are in a plane, with the fifth carbon atom puckered out of the plane, resembling an open envelope. The half-chair conformation has three adjacent atoms in a plane, with the other two atoms puckered to opposite sides of the plane. These conformers can interconvert through a low-energy process called pseudorotation, where the pucker rotates around the ring.

The presence of the oxo group at the C3 position and the propanoic acid side chain significantly influences the conformational preference and the energy landscape of the cyclopentane ring. The bulky side chain will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. Computational methods can be used to map the potential energy surface of the ring, revealing the relative energies of the different conformers and the energy barriers between them. This mapping provides a detailed picture of the molecule's flexibility and the population of different conformational states at a given temperature.

| Conformation | Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| Planar (Hypothetical) | ~0 | High |

| Envelope | Variable | Low |

| Half-Chair (Twist) | Variable | Low |

This table provides a qualitative comparison of the key conformations of a substituted cyclopentane ring. The exact dihedral angles and relative energies for 3-(3-oxocyclopentyl)propanoic acid would require specific computational calculations.

Molecular Modeling for Structure-Reactivity Relationship Prediction

Molecular modeling techniques, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are valuable for predicting the biological activity or chemical reactivity of a series of related compounds. In the context of 3-(3-oxocyclopentyl)propanoic acid and its derivatives, QSAR models can be developed to correlate their structural or physicochemical properties with a specific outcome.

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical model, such as multiple linear regression or machine learning algorithms, is then used to establish a mathematical relationship between these descriptors and the observed activity.

For example, if a series of ester derivatives of 3-(3-oxocyclopentyl)propanoic acid were synthesized and tested for their antimicrobial activity, a QSAR model could identify the key molecular features that contribute to higher potency. The model might reveal that a certain combination of steric bulk and electronic properties in the ester group is optimal for activity. These insights can then be used to design new, more effective derivatives. While specific QSAR studies on this compound are not readily found, the methodology has been successfully applied to a wide range of propionic acid derivatives.

| Descriptor Type | Examples | Relevance to Reactivity/Activity |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions, reaction rates |

| Steric | Molecular volume, Surface area, Shape indices | Influences binding to active sites, steric hindrance |

| Lipophilic | LogP | Affects membrane permeability, solubility |

| Topological | Connectivity indices, Kier & Hall indices | Encodes information about molecular branching and size |

This table outlines common descriptor types used in QSAR studies and their general relevance. The specific descriptors important for 3-(3-oxocyclopentyl)propanoic acid would depend on the activity being modeled.

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The industrial viability and environmental footprint of 3-(3-oxocyclopentyl)propanoic acid are intrinsically linked to the efficiency and sustainability of its production. Emerging research focuses on aligning its synthesis with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of renewable resources and safer solvents.

Current synthetic routes often rely on multi-step processes that can be resource-intensive. A key area of future development is the adoption of one-pot or tandem reactions. For instance, a patented method for the related isomer, 3-(2-oxocyclopentyl)propionic acid, simplifies a traditional two-step process into a one-pot synthesis, achieving yields of 90% or higher and streamlining industrial production. google.com This approach, which involves reacting cyclopentanone (B42830) with morpholine (B109124) and then an acrylate (B77674), followed by hydrolysis, serves as a blueprint for developing more efficient syntheses for the 3-oxo isomer. google.com

Future green approaches are likely to focus on:

Bio-based Feedstocks: The conversion of biomass-derived furfural (B47365) into cyclopentanone is a well-established green route. acs.orgresearchgate.net Integrating this bio-based cyclopentanone into the synthesis of 3-(3-oxocyclopentyl)propanoic acid would significantly improve the compound's sustainability profile.

Solvent-Free Reactions: Research into the solvent-free aldol (B89426) condensation of cyclopentanone using natural, reusable clay-based catalysts highlights a path toward reducing solvent waste. mdpi.com Applying similar solvent-free Michael additions to produce the target acid is a promising avenue.

Catalyst Innovation: The development of catalysts that are both highly efficient and environmentally benign is crucial. Protocols using in situ generation of reactive species from non-toxic starting materials, such as using oxone/halide systems, represent a key direction. organic-chemistry.org

| Green Chemistry Approach | Projected Benefit | Relevant Research Finding |

| One-Pot Synthesis | Reduced waste, lower energy consumption, simplified process. | A one-pot method for a structural isomer achieved >90% yield, demonstrating feasibility. google.com |

| Biomass Feedstocks | Reduced reliance on petrochemicals, improved sustainability. | Efficient catalytic conversion of furfural to cyclopentanone is well-documented. acs.orgresearchgate.net |

| Solvent-Free Conditions | Minimized volatile organic compound (VOC) emissions and waste. | Natural clay catalysts have proven effective for solvent-free cyclopentanone reactions. mdpi.com |

| Eco-Friendly Catalysts | Reduced toxicity and environmental impact. | Methods using Oxone and H₂O₂ generate non-toxic byproducts like water or potassium sulfate. organic-chemistry.org |

Exploration of Novel Catalytic Transformations for the Oxocyclopentyl Moiety

The oxocyclopentyl group is a hub of chemical reactivity. Future research will undoubtedly focus on leveraging modern catalytic methods to selectively modify this ring system, unlocking access to a wider array of complex molecules.

Key areas for exploration include:

C-C Bond Activation: The activation of the carbon-carbon bonds within the cyclopentanone ring is a challenging but powerful transformation. Rhodium-based catalysts combined with N-heterocyclic carbene ligands have shown success in activating C-C bonds in 3-arylcyclopentanones, leading to functionalized α-tetralones. nih.gov Applying similar strategies to 3-(3-oxocyclopentyl)propanoic acid could enable novel ring-expansion or rearrangement reactions, yielding unique molecular scaffolds.

Reductive Amination: The ketone can be converted into an amine via reductive amination, a critical transformation for producing pharmaceuticals and agrochemicals. researchgate.net The use of ruthenium-based catalysts supported on materials like niobium oxide has been shown to effectively produce cyclopentylamine (B150401) from cyclopentanone. researchgate.net Future work could optimize these catalysts for the reductive amination of 3-(3-oxocyclopentyl)propanoic acid to create novel amino acids.

Oxidative Cleavage and Rearrangement: The conversion of cyclopentanone into linear diesters, such as dimethyl adipate, has been achieved using solid basic catalysts and dimethyl carbonate. mdpi.com This Baeyer-Villiger type oxidation opens a pathway to transform the cyclic ketone of our target molecule into valuable linear dicarboxylic acids, useful as polymer precursors.

| Catalytic Transformation | Catalyst System Example | Potential Product from 3-(3-Oxocyclopentyl)propanoic acid |

| C-C Bond Activation/Rearrangement | [Rh(C₂H₄)₂Cl]₂ / NHC Ligand nih.gov | Fused bicyclic structures, functionalized cyclohexanones |

| Reductive Amination | Ru/Nb₂O₅ researchgate.net | 3-(3-Aminocyclopentyl)propanoic acid |

| Baeyer-Villiger Oxidation | Solid bases (e.g., MgO) with DMC mdpi.com | Adipic acid derivatives |

| Aldol Condensation | Acid-base bifunctional catalysts mdpi.com | Dimerized and oligomerized structures for fuel precursors |

Integration into Automated Synthesis Platforms

The increasing use of high-throughput and automated synthesis platforms in drug discovery and materials science demands a supply of versatile and reactive building blocks. The dual functionality of 3-(3-oxocyclopentyl)propanoic acid makes it an ideal candidate for integration into these systems.

While the specific integration of this compound is not yet documented, research on the automation of reactions involving its constituent functional groups—carboxylic acids and ketones—is well-advanced:

Automated Esterification and Amidation: The carboxylic acid group is readily functionalized. Protocols for automated esterification and amidation using robotic platforms have been developed to rapidly create large libraries of compounds from diverse carboxylic acid and amine/alcohol building blocks. rsc.orgchemrxiv.orgrsc.org

Automated Carbonylation: Recent advances allow for the fully automated synthesis of ¹¹C-labeled carboxylic acids and esters using commercial synthesis modules. nih.gov This technology could be adapted for the late-stage functionalization or labeling of molecules derived from 3-(3-oxocyclopentyl)propanoic acid.

The future integration of 3-(3-oxocyclopentyl)propanoic acid into these platforms would enable the rapid generation of diverse molecular libraries, where one functional handle (e.g., the acid) is used as an anchor point while the other (the ketone) is systematically modified, or vice versa.

Discovery of New Applications as Chemical Probes and Intermediates

Beyond its foundational role, 3-(3-oxocyclopentyl)propanoic acid and its derivatives hold significant potential as specialized tools and intermediates in chemical biology and medicinal chemistry.

As Chemical Probes: The cyclopentanone moiety is a key structural feature in a new class of chemical probes. Researchers have developed probes based on 1,3-cyclopentanedione (B128120) for the selective labeling of sulfenic acid (–SOH), an important post-translational modification in proteins involved in redox signaling. nih.gov These probes are synthesized via a Michael addition to a cyclopentenone precursor, a route that could be adapted to create tagged versions of 3-(3-oxocyclopentyl)propanoic acid. Such a derivative would offer a bifunctional probe, allowing for the capture of sulfenic acid-modified proteins via the dione (B5365651) functionality while the propanoic acid handle could be used for immobilization or further conjugation.

As Synthetic Intermediates: The value of this scaffold as an intermediate is already established for its isomers. 3-(2-Oxocyclopentyl)propionic acid is a key intermediate in the synthesis of PDE9A conditioning agents. google.com Cyclopentanone itself is a precursor to fragrances, the pesticide pencycuron, and the sedative cyclopentobarbital. wikipedia.org The unique substitution pattern of 3-(3-oxocyclopentyl)propanoic acid makes it a promising starting material for a new generation of biologically active pyran, pyridine, and thiophene (B33073) derivatives, which have shown promise in antitumor research. scirp.org

Q & A

Q. What are the optimized synthetic methodologies for 3-(3-Oxocyclopentyl)propanoic acid, and how do reaction conditions influence yield?

The synthesis of 3-(3-Oxocyclopentyl)propanoic acid typically involves cyclization or ketone functionalization strategies. For analogous compounds, key steps include:

- Cyclopentane Ring Formation : Use of cyclopentanone derivatives as precursors, with controlled oxidation or alkylation to introduce the oxo group .

- Propanoic Acid Attachment : Carboxylic acid coupling via nucleophilic acyl substitution or Grignard reactions, often requiring anhydrous conditions and catalysts like BF₃·Et₂O .

- Solvent and Temperature Optimization : Ethanol or dichloromethane as solvents, with reactions conducted at 0–25°C to prevent side reactions .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄ (cat.), 80°C | 65–75 |

| Oxidation | KMnO₄, H₂O, 25°C | 80–85 |

| Acid Coupling | BF₃·Et₂O, CH₂Cl₂, 0°C | 70–75 |

Q. Which analytical techniques are critical for characterizing 3-(3-Oxocyclopentyl)propanoic acid?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms cyclopentyl and propanoic acid moieties (e.g., δ 2.5–3.0 ppm for cyclopentyl protons) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns and UV detection at 210–220 nm .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. How is this compound utilized as a precursor in organic synthesis?

3-(3-Oxocyclopentyl)propanoic acid serves as:

- Chiral Building Block : For asymmetric synthesis of pharmaceuticals via ketone reduction or esterification .

- Intermediate in Heterocycle Formation : Reacts with thiosemicarbazides to form thiazolidinones, relevant in antimicrobial studies .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC values for antimicrobial studies) and use positive controls .

- Metabolic Differences : Track metabolites via LC-MS, as seen in studies of similar propanoic acids undergoing dehydroxylation or conjugation .

- Structural Confirmation : Re-analyze compound purity and stereochemistry using X-ray crystallography or chiral HPLC .

Q. What strategies mitigate toxicity risks during in vitro studies?

Based on structural analogs:

- Protective Equipment : Use gloves (nitrile) and fume hoods to prevent dermal/ocular exposure .

- Dose Optimization : Conduct MTT assays to determine IC₅₀ values and avoid cytotoxic concentrations .

- Medical Monitoring : Follow OSHA guidelines for accidental exposure, including 48-hour observation for delayed symptoms .

Q. How can metabolic pathways of this compound be profiled in model organisms?

- Isotopic Labeling : Use ¹³C-labeled compound to trace degradation pathways via GC-MS .

- Enzymatic Assays : Incubate with liver microsomes to identify phase I/II metabolites (e.g., glucuronidation) .

- Computational Modeling : Predict binding affinities to cytochrome P450 enzymes using docking software .

Example Metabolic Pathway :

3-(3-Oxocyclopentyl)propanoic acid → 3-(3-Hydroxycyclopentyl)propanoic acid (reduction) → Conjugated metabolites (sulfation/glucuronidation) .

Key Considerations for Experimental Design

- Controlled Environment : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions .

- Data Reproducibility : Validate results across ≥3 independent experiments with statistical analysis (p < 0.05) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.